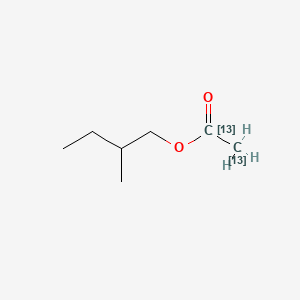![molecular formula C17H15F3N4O3 B15136043 2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide is a complex organic compound that features a pyrrolo[1,2-d][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrrolo[1,2-d][1,2,4]triazine core through cyclization reactions.
- Introduction of the oxo group at the 4-position.
- Coupling of the trifluoromethoxyphenyl group to the acetamide moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxo group.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Various substitution reactions could occur, especially on the aromatic ring or the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar pyrrolo[1,2-d][1,2,4]triazine cores.
- Other acetamide derivatives with trifluoromethoxyphenyl groups.
Uniqueness
The uniqueness of 2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C17H15F3N4O3 |
|---|---|
Molecular Weight |
380.32 g/mol |
IUPAC Name |
2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C17H15F3N4O3/c1-11(12-4-6-14(7-5-12)27-17(18,19)20)22-15(25)10-24-16(26)23-8-2-3-13(23)9-21-24/h2-9,11H,10H2,1H3,(H,22,25)/t11-/m0/s1 |
InChI Key |
QCGDQGNBYQRDAB-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)N3C=CC=C3C=N2 |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)N3C=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


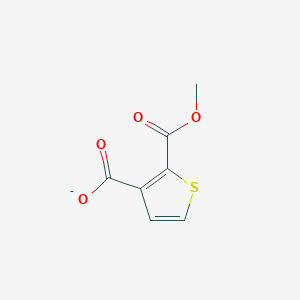
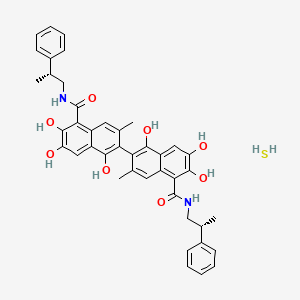
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
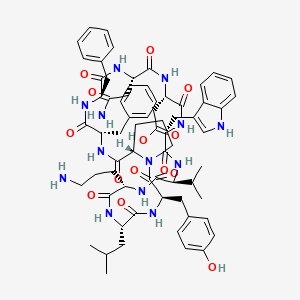
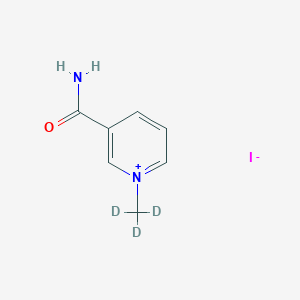
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
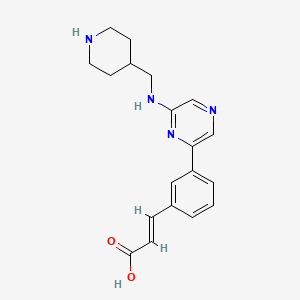
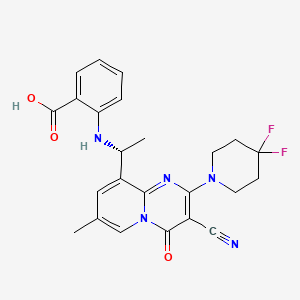
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
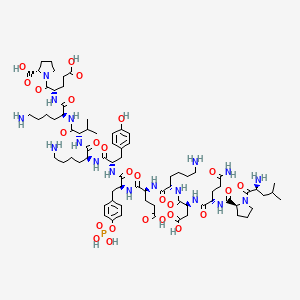
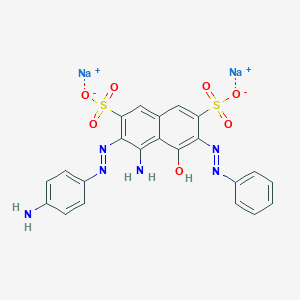
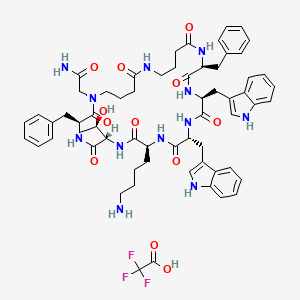
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
